Cas no 887219-25-2 (N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide)

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide is a synthetic organic compound featuring a multi-functional structure combining a fluorophenyl-piperazine moiety, a furan group, and a nitrobenzamide unit. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting neurological or receptor-based pathways. The presence of the 4-fluorophenyl and nitrobenzamide groups suggests possible interactions with biological systems, while the furan ring may enhance binding affinity or metabolic stability. Its well-defined structure allows for precise modifications in drug discovery research. Suitable for experimental applications, this compound offers a versatile scaffold for developing novel bioactive molecules.
N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide structure
887219-25-2 structure
Product Name:N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide
CAS No:887219-25-2
MF:C23H23FN4O4
MW:438.451528787613
CID:6305496
PubChem ID:16809863
Update Time:2025-05-22

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide
    • SR-01000020040
    • N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide
    • N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide
    • SR-01000020040-1
    • AKOS024653672
    • N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide
    • F2504-0245
    • 887219-25-2
    • Inchi: 1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29)
    • InChI Key: UJILUNVBZGOILQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1CCN(CC1)C(C1=CC=CO1)CNC(C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 438.17033339g/mol
  • Monoisotopic Mass: 438.17033339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 94.5Ų

N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide Pricemore >>

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Additional information on N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}-4-nitrobenzamide

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide: A Comprehensive Overview

CAS No. 887219-25-2 corresponds to the compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-4-nitrobenzamide, a complex organic molecule with potential applications in the pharmaceutical and chemical industries. This compound is characterized by its intricate structure, which includes a piperazine ring, a furan moiety, and a nitrobenzamide group. The combination of these functional groups suggests that this compound may exhibit unique pharmacological properties, making it a subject of interest for researchers in drug discovery and development.

The molecular structure of this compound is notable for its diversity of functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which is commonly found in various pharmaceutical agents due to its ability to form hydrogen bonds and interact with biological targets. The presence of the 4-fluorophenyl group attached to the piperazine ring introduces electronic effects that could influence the compound's reactivity and bioavailability. Additionally, the furan moiety contributes aromaticity and potential sites for further chemical modification, enhancing the molecule's versatility.

The nitrobenzamide group at the terminus of the molecule adds another layer of complexity. Nitro groups are known for their strong electron-withdrawing properties, which can significantly affect the molecule's electronic characteristics. This feature may play a crucial role in modulating the compound's interactions with biological systems, such as enzymes or receptors.

Recent studies have explored the potential of similar compounds in various therapeutic areas. For instance, derivatives of piperazine-based molecules have shown promise in treating central nervous system disorders due to their ability to modulate neurotransmitter systems. The inclusion of a furan ring in this compound could further enhance its pharmacokinetic properties, such as absorption and distribution within the body.

In terms of synthesis, this compound likely involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The construction of the piperazine ring and its subsequent functionalization with fluorophenyl and furan groups would be critical steps in the synthesis process. Researchers may employ techniques such as nucleophilic substitution or coupling reactions to assemble these components effectively.

The pharmacological evaluation of this compound would involve testing its activity against various biological targets, such as kinases or G-protein coupled receptors (GPCRs). In vitro assays could provide insights into its binding affinity and selectivity, while in vivo studies could reveal its efficacy in animal models of disease. Given its structural complexity, this compound may exhibit unique mechanisms of action that differentiate it from existing drugs.

From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for ensuring its safe use in industrial or therapeutic applications. Green chemistry principles may guide efforts to develop sustainable synthesis methods that minimize waste and reduce environmental impact.

In conclusion, CAS No. 887219-25-2 represents a sophisticated organic molecule with significant potential in drug discovery and chemical research. Its diverse functional groups and structural features make it a valuable candidate for exploring novel therapeutic interventions. As research progresses, further insights into its properties will undoubtedly contribute to advancements in medicinal chemistry.

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